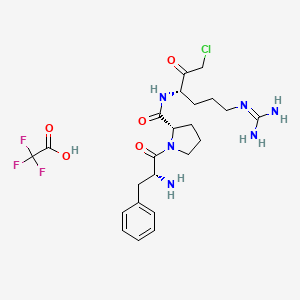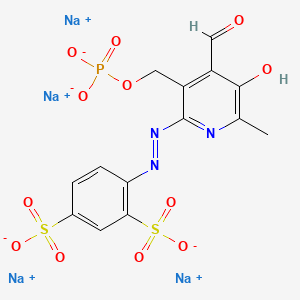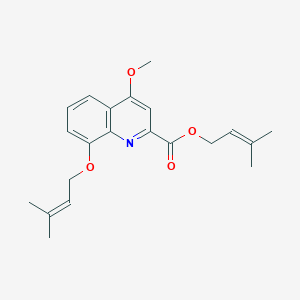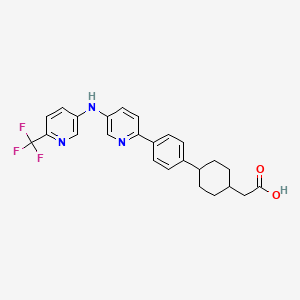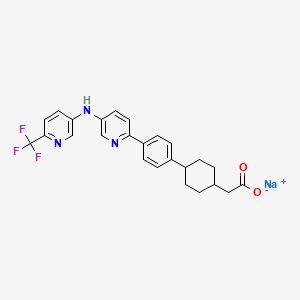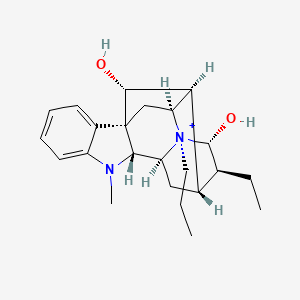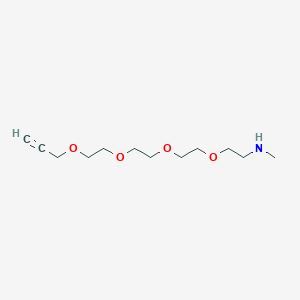
プロパルギル-PEG4-メチルアミン
概要
説明
Propargyl-PEG4-methylamine is a polyethylene glycol (PEG) derivative containing a propargyl group and a methylamine group. This compound is widely used in the synthesis of proteolysis-targeting chimeras (PROTACs) and in click chemistry reactions. The propargyl group can react with azide-bearing compounds or biomolecules via copper-catalyzed azide-alkyne cycloaddition (CuAAC) to yield a stable triazole linkage .
科学的研究の応用
Propargyl-PEG4-methylamine has a wide range of applications in scientific research, including:
Biology: Employed in bioconjugation techniques to attach biomolecules for studying biological processes.
Medicine: Utilized in drug delivery systems to improve the solubility and stability of therapeutic agents.
Industry: Applied in the development of advanced materials and polymers with specific functional properties.
作用機序
Target of Action
Propargyl-PEG4-methylamine is primarily used in the synthesis of Proteolysis Targeting Chimeras (PROTACs) . PROTACs are a class of drugs that work by recruiting an E3 ubiquitin ligase to a target protein, leading to the degradation of the target protein .
Mode of Action
The compound contains an Alkyne group, which can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing Azide groups . This reaction forms a stable triazole linkage, allowing the compound to bind to its targets .
Biochemical Pathways
The primary biochemical pathway affected by Propargyl-PEG4-methylamine is the ubiquitin-proteasome system . By recruiting an E3 ubiquitin ligase to a target protein, PROTACs can selectively degrade target proteins . This can disrupt the normal function of these proteins and lead to various downstream effects, depending on the specific target protein involved.
Pharmacokinetics
As a peg-based compound, it is expected to have good solubility in aqueous media
Result of Action
The primary result of the action of Propargyl-PEG4-methylamine is the degradation of target proteins . This can lead to a variety of molecular and cellular effects, depending on the specific proteins targeted. For example, if the target protein is involved in cell growth, its degradation could potentially slow down or stop the growth of cells.
生化学分析
Biochemical Properties
Propargyl-PEG4-methylamine plays a significant role in biochemical reactions, particularly in the synthesis of PROTACs (Proteolysis Targeting Chimeras). It acts as a linker that connects two different ligands, one for an E3 ubiquitin ligase and the other for the target protein. This compound is involved in copper-catalyzed azide-alkyne cycloaddition (CuAAc) reactions, forming stable triazole linkages with azide-bearing biomolecules . The methylamine group of Propargyl-PEG4-methylamine interacts with carboxylic acids, activated NHS esters, and carbonyls, facilitating various biochemical modifications .
Cellular Effects
Propargyl-PEG4-methylamine influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. By forming stable linkages with target proteins, it can modulate protein function and stability, leading to changes in cell signaling and gene expression. This compound can also affect cellular metabolism by interacting with metabolic enzymes and altering their activity .
Molecular Mechanism
The molecular mechanism of Propargyl-PEG4-methylamine involves its ability to form stable triazole linkages with azide-bearing biomolecules through copper-catalyzed azide-alkyne cycloaddition. This reaction allows Propargyl-PEG4-methylamine to act as a linker in the synthesis of PROTACs, facilitating the degradation of target proteins via the ubiquitin-proteasome system. Additionally, the methylamine group of Propargyl-PEG4-methylamine can react with carboxylic acids, activated NHS esters, and carbonyls, leading to various biochemical modifications .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Propargyl-PEG4-methylamine can change over time due to its stability and degradation. The compound is generally stable under recommended storage conditions, but its long-term effects on cellular function can vary depending on the experimental conditions. In vitro and in vivo studies have shown that Propargyl-PEG4-methylamine can maintain its activity over extended periods, although degradation products may influence its efficacy .
Dosage Effects in Animal Models
The effects of Propargyl-PEG4-methylamine in animal models vary with different dosages. At lower doses, the compound can effectively modulate target protein function without causing significant toxicity. At higher doses, Propargyl-PEG4-methylamine may exhibit toxic or adverse effects, including potential off-target interactions and disruption of normal cellular processes .
Metabolic Pathways
Propargyl-PEG4-methylamine is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biochemical modifications. The compound can affect metabolic flux and metabolite levels by modulating the activity of metabolic enzymes. These interactions can lead to changes in cellular metabolism and overall metabolic homeostasis .
Transport and Distribution
Within cells and tissues, Propargyl-PEG4-methylamine is transported and distributed through interactions with transporters and binding proteins. These interactions influence the compound’s localization and accumulation, affecting its activity and function. The hydrophilic PEG spacer of Propargyl-PEG4-methylamine enhances its solubility and distribution in aqueous media .
Subcellular Localization
Propargyl-PEG4-methylamine exhibits specific subcellular localization, which can impact its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can influence the efficacy of Propargyl-PEG4-methylamine in modulating target protein function and cellular processes .
準備方法
Synthetic Routes and Reaction Conditions: Propargyl-PEG4-methylamine can be synthesized through a multi-step process involving the functionalization of PEG with propargyl and methylamine groups. One common method involves the reaction of PEG with propargyl bromide in the presence of a base to introduce the propargyl group. The resulting product is then reacted with methylamine to obtain Propargyl-PEG4-methylamine .
Industrial Production Methods: Industrial production of Propargyl-PEG4-methylamine typically involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors to ensure efficient heat and mass transfer .
化学反応の分析
Types of Reactions: Propargyl-PEG4-methylamine undergoes various chemical reactions, including:
Copper-catalyzed azide-alkyne cycloaddition (CuAAC): This reaction forms a stable triazole linkage when the propargyl group reacts with azide-bearing compounds
Substitution Reactions: The methylamine group can react with carboxylic acids, activated NHS esters, and carbonyl compounds (ketones and aldehydes).
Common Reagents and Conditions:
CuAAC Reaction: Copper sulfate and sodium ascorbate are commonly used as catalysts in aqueous media.
Substitution Reactions: Reagents such as carboxylic acids, NHS esters, and carbonyl compounds are used under mild conditions.
Major Products:
Triazole Linkages: Formed from CuAAC reactions.
Amide Bonds: Formed from reactions with carboxylic acids and NHS esters.
類似化合物との比較
Propargyl-PEG4-amine: Similar to Propargyl-PEG4-methylamine but lacks the methyl group, making it less reactive in certain substitution reactions.
Propargyl-PEG4-carboxylic acid: Contains a carboxylic acid group instead of a methylamine group, offering different reactivity and applications.
Uniqueness: Propargyl-PEG4-methylamine is unique due to its dual functional groups, which provide versatility in chemical reactions and bioconjugation techniques. The presence of both propargyl and methylamine groups allows for a broader range of applications compared to similar compounds .
特性
IUPAC Name |
N-methyl-2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO4/c1-3-5-14-7-9-16-11-12-17-10-8-15-6-4-13-2/h1,13H,4-12H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHXPKKWHNGLMCM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCOCCOCCOCCOCC#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



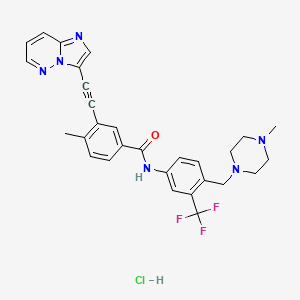
![(1R,2S,8R,9S,11S,13S,14S,15R,19S)-13,14,19-trihydroxy-16,16-dimethyl-6-methylidene-10,12-dioxahexacyclo[9.8.0.01,15.02,8.05,9.08,13]nonadecan-7-one](/img/structure/B610166.png)

